molecular formula C22H22N4OS B2419603 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide CAS No. 1013806-27-3

1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2419603
CAS No.: 1013806-27-3
M. Wt: 390.51
InChI Key: XMWKSNRWUHACFF-UHFFFAOYSA-N
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Description

1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide is a complex organic compound featuring a benzothiazole ring fused with a pyrazole ring

Mechanism of Action

Target of Action

The primary target of this compound is the Cyclooxygenase-1 (COX-1) enzyme . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation.

Mode of Action

The compound interacts with its target, COX-1, by inhibiting its activity This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation

Biochemical Pathways

The compound affects the arachidonic acid pathway by inhibiting the activity of COX-1 . This results in a decrease in the production of prostaglandins, which are involved in various physiological processes, including inflammation, pain perception, and fever generation. By inhibiting this pathway, the compound can potentially alleviate symptoms associated with these processes.

Result of Action

The primary result of the compound’s action is the reduction of inflammation . By inhibiting the activity of COX-1, the compound reduces the production of prostaglandins, which are key mediators of inflammation. This can potentially alleviate symptoms associated with inflammatory conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzothiazole with an appropriate pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share structural similarities.

    Pyrazole derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole are structurally related.

Uniqueness

1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of benzothiazole and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(2-phenylethyl)-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS/c1-15(2)19-14-18(21(27)23-13-12-16-8-4-3-5-9-16)25-26(19)22-24-17-10-6-7-11-20(17)28-22/h3-11,14-15H,12-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWKSNRWUHACFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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